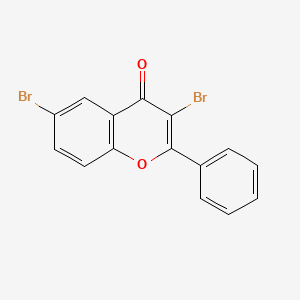

3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

107917-81-7 |

|---|---|

Molecular Formula |

C15H8Br2O2 |

Molecular Weight |

380.03 g/mol |

IUPAC Name |

3,6-dibromo-2-phenylchromen-4-one |

InChI |

InChI=1S/C15H8Br2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H |

InChI Key |

CACQSERPCWDKIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dibromo 2 Phenyl 4h 1 Benzopyran 4 One and Analogous Structures

Direct Bromination Approaches to Flavone (B191248) Derivatives

Direct bromination of the flavone nucleus is a common strategy to introduce bromine substituents onto the benzopyran-4-one core. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the brominating agent.

Regioselective Mono- and Dibromination Protocols

The introduction of one or two bromine atoms at specific positions on the flavone ring can be achieved through carefully controlled bromination reactions. The electron-rich A-ring and the C3 position of the C-ring are generally susceptible to electrophilic attack.

Various brominating agents have been employed to achieve regioselectivity. For instance, N-bromosuccinimide (NBS) is a widely used reagent for the bromination of flavones. The choice of solvent can significantly influence the outcome of the reaction, with polar solvents often facilitating the process. researchgate.net The use of α,β-dibromohydrocinnamic acid in the presence of a base offers a mild and selective method for the mono- or dibromination of flavonoids. researchgate.net This procedure can be particularly useful for compounds that are sensitive to oxidative or radical conditions. researchgate.net

Furthermore, the regioselective synthesis of 6- or 8-bromo flavonoids can be accomplished through a protocol involving monobromination and subsequent deprotection of flavonoid alkyl ethers. researchgate.net The protection pattern of the hydroxyl groups on the flavone A-ring can direct the position of bromination. For example, bromination of quercetin (B1663063) with N-bromosuccinimide in neutral aqueous methanol (B129727) occurs selectively on the electron-deficient A-ring, driven by the deprotonation of the acidic 7-OH group. researchgate.net

A comparative study has shown that using tetrahydrofuran (B95107) (THF) as a solvent in regioselective monobromination reactions of highly activated polyphenols with NBS provides better-isolated yields and requires shorter reaction times compared to the more traditionally used dimethylformamide (DMF). researchgate.net

| Reagent/Condition | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Regioselective bromination of flavones | researchgate.net |

| α,β-Dibromohydrocinnamic acid / base | Mild and selective mono- or dibromination | researchgate.net |

| NBS in THF | High yield, short reaction time for monobromination | researchgate.net |

| Bromine in DMF | Synthesis of 3-bromoflavones from dibenzoylmethanes | orientjchem.org |

Bromination of Flavanone (B1672756) Precursors and Subsequent Transformations

An alternative approach to synthesizing brominated flavones involves the bromination of a flavanone precursor, followed by an elimination reaction to introduce the double bond in the C-ring. nih.govpreprints.org Flavanones, which are biosynthetic precursors to flavones, can be subjected to nuclear bromination. nih.govpreprints.org For instance, treatment of a flavanone with bromine in carbon disulfide can yield a 3-bromoflavanone. nih.govpreprints.org This intermediate can then undergo dehydrobromination to afford the corresponding flavone. nih.govpreprints.org

This two-step sequence allows for the introduction of a bromine atom at the C3 position, which might be challenging to achieve through direct bromination of the flavone itself under certain conditions.

Synthesis via Chalcone (B49325) Intermediates

The construction of the flavone skeleton from acyclic chalcone precursors is a versatile and widely employed synthetic strategy. rsc.orgnih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, contain the basic carbon framework required for the formation of the flavone ring system.

Claisen–Schmidt Condensation and Cyclization Reactions

The synthesis of the chalcone intermediate is often accomplished through a Claisen-Schmidt condensation. nih.govresearchgate.net This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate benzaldehyde. researchgate.net A variety of bases, such as sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide, can be used to facilitate this condensation. innovareacademics.iniiste.orgorientjchem.org

Once the 2'-hydroxychalcone (B22705) is obtained, it can be cyclized to form the flavone ring. This cyclization is typically an oxidative process. nih.govinnovareacademics.in A common method involves heating the chalcone in the presence of a catalyst such as iodine in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.inorientjchem.org This reaction proceeds through an oxidative cyclization mechanism to yield the flavone. innovareacademics.in

| Step | Reaction | Key Reagents | Reference |

| 1 | Claisen-Schmidt Condensation | 2'-Hydroxyacetophenone, Benzaldehyde, Base (e.g., NaOH, KOH) | researchgate.net |

| 2 | Oxidative Cyclization | 2'-Hydroxychalcone, Iodine, DMSO | innovareacademics.inorientjchem.org |

Oxidative Cyclization Methods

The oxidative cyclization of 2'-hydroxychalcones to flavones can be achieved using a variety of reagents and conditions. nih.govchemijournal.comresearchgate.net The choice of oxidant can influence the reaction pathway and the final product. While some reagents lead to the formation of aurones, others selectively produce flavones. researchgate.net

Reagents such as iodine, selenium(IV) compounds, and copper(I) have been shown to mediate the oxidative cyclization of 2'-hydroxychalcones to flavones. nih.govresearchgate.net For example, heating a 2'-hydroxychalcone with silica (B1680970) gel-supported iodine (SiO2-I2) without a solvent can afford the corresponding flavone in good yield. chemijournal.com Peroxides, such as hydrogen peroxide or sodium perborate, can also be used to effect this transformation. chemijournal.com

Palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones represents a more recent and versatile approach to the synthesis of flavones. rsc.orgrsc.org This method allows for the divergent synthesis of both flavones and flavanones from a common intermediate, depending on the specific oxidant and additives used. rsc.orgrsc.org

Dehydrobromination and Cyclization of Dibromo-2'-hydroxychalcones

A specific method for the synthesis of 3-bromoflavones involves the use of a dibromo-2'-hydroxychalcone intermediate. This approach begins with the bromination of a 2'-hydroxychalcone to yield a dibromo derivative. Subsequent treatment of this dibromo intermediate with a base can induce dehydrobromination and concomitant cyclization to form the 3-bromoflavone.

This method provides a direct route to flavones with a bromine substituent at the C3 position, a structural motif that can be of interest for further synthetic modifications or for studying structure-activity relationships.

Advanced Synthetic Strategies for Functionalized Flavones

Modern synthetic organic chemistry offers a powerful toolkit for the derivatization of halogenated aromatic systems. Among these, palladium-catalyzed cross-coupling reactions have become indispensable for their reliability, broad substrate scope, and functional group tolerance. semanticscholar.orgmdpi.com These methods enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them ideal for the late-stage functionalization of complex molecules like flavones. mdpi.comnih.gov

Palladium-catalyzed reactions are central to the synthesis of functionalized flavones from their bromo-derivatives. mdpi.com The reactivity of the carbon-bromine bond on the flavone core allows for its substitution with a wide array of chemical moieties. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the bromoflavone to a Palladium(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the catalyst. youtube.comyoutube.com The choice of ligands, base, and solvent is crucial for optimizing reaction efficiency and yield. jk-sci.com

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl structures. youtube.comyonedalabs.com The reaction couples an organic halide, such as a bromoflavone, with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. semanticscholar.orgyonedalabs.com This methodology has been successfully applied to the synthesis of various flavonoid derivatives. researchgate.net The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. semanticscholar.orgmdpi.com

Research has demonstrated the arylation of various bromoflavone positions. For instance, the Suzuki-Miyaura coupling can be used to prepare new synthetic derivatives of flavonoids substituted at the C-8 position with various aryl and heteroaryl groups. researchgate.net The versatility of this reaction allows for the systematic modification of the flavone scaffold to explore structure-activity relationships.

| Entry | Bromoflavone Substrate | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromoflavone | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | - | 86 researchgate.net |

| 2 | 8-Iodoflavone | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | - |

| 3 | 7-Bromo-4'-chloroflavone | Arylboronic acids | Pd₂(dba)₃ | - | - | Moderate to Good researchgate.net |

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Flavones. Note: Specific yield for entry 2 was not provided in the source material. "Moderate to Good" yields were reported for entry 3.

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org It is the most reliable method for synthesizing arylalkynes and conjugated enynes from bromoflavones, introducing acetylenic moieties that can serve as handles for further chemical transformations or as key structural elements in target molecules. libretexts.orgrsc.org

The reaction proceeds under mild, often room-temperature, conditions, making it suitable for complex and sensitive substrates. wikipedia.orglibretexts.org While the classic protocol uses a copper(I) co-catalyst, copper-free variations have been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.orgrsc.org The Sonogashira reaction has been widely applied in the synthesis of natural products and pharmaceuticals. libretexts.orgscirp.org

| Entry | Aryl Halide Substrate | Terminal Alkyne | Catalyst System | Base | Solvent |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF |

| 2 | Aryl Bromide | Trimethylsilylacetylene | Palladium / Copper | Triethylamine | Acetonitrile |

| 3 | Aryl or Vinyl Halide | Terminal Alkyne | Pd(0) complex / Cu(I) salt | Amine (e.g., Et₂NH) | Amine or DMF/Ether |

Table 2: General Conditions for Sonogashira Coupling Reactions. These represent typical conditions as specific examples on the 3,6-dibromoflavone scaffold are not detailed in the provided sources. wikipedia.orgscirp.orgmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. jk-sci.comwikipedia.org This reaction has revolutionized the synthesis of aryl amines, largely replacing harsher, classical methods. wikipedia.orgresearchgate.net Its application to bromoflavones allows for the direct introduction of a wide range of primary and secondary amines onto the flavone core, providing access to aminoflavone derivatives. thieme-connect.com

The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. jk-sci.comthieme-connect.com Studies on 6-, 7-, and 8-bromoflavones have demonstrated that the reaction can be successfully carried out with various primary and secondary amines using a catalyst system composed of Pd₂(dba)₃, a phosphine ligand like BINAP, and a strong base such as NaOt-Bu. thieme-connect.com The reaction conditions can also be adapted for microwave activation to shorten reaction times. researchgate.net

| Entry | Bromoflavone Substrate | Amine | Catalyst / Ligand | Base | Yield (%) |

| 1 | 8-Bromoflavone | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Good thieme-connect.com |

| 2 | 8-Bromoflavone | Piperidine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Good thieme-connect.com |

| 3 | 8-Bromoflavone | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Moderate thieme-connect.com |

| 4 | 8-Bromoflavone | Hexylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Good thieme-connect.com |

| 5 | Bromo-substituted flavone | Hexylamine | - | - | - |

Table 3: Examples of Buchwald-Hartwig Amination on Bromoflavones. Note: Specific yield percentages were not provided in the source material, but were described as "moderate" or "good". researchgate.netthieme-connect.com

While bromoflavones are excellent substrates for cross-coupling, other halogenated derivatives can also serve as important synthetic precursors. Iodoflavones, for example, often exhibit higher reactivity in palladium-catalyzed reactions compared to their bromo-analogues due to the lower bond energy of the C-I bond. wikipedia.org

The direct iodination of the flavone skeleton is a key strategy for producing these reactive intermediates. For instance, 3-iodoflavones can be synthesized from the corresponding flavones using reagents like iodine in the presence of bis(trifluoroacetoxyiodo)benzene or by treatment with LDA followed by molecular iodine. core.ac.uk Oxidative cyclization of 2-hydroxychalcones with iodine can also directly furnish iodinated flavones. core.ac.uk The introduction of bromine or iodine can also be used to facilitate further synthetic derivatization through cross-coupling reactions, expanding chemical diversity. nih.gov The regioselectivity of halogenation can be challenging to control and is highly dependent on the reaction conditions and the existing substitution pattern on the flavone ring. core.ac.uk

Chemical Reactivity and Transformation Mechanisms of 3,6 Dibromo 2 Phenyl 4h 1 Benzopyran 4 One Derivatives

Reactivity at Bromine Substitution Sites for Further Functionalization

The carbon-bromine bonds at positions 3 and 6 of the flavone (B191248) nucleus are primary sites for functionalization, most notably through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for creating diverse molecular architectures. The differential reactivity of the C3-Br and C6-Br bonds can also be exploited for selective, stepwise modifications.

Key coupling reactions utilized for the functionalization of bromoflavones include:

Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming carbon-carbon bonds by coupling the bromoflavone with an organoboron reagent, such as an arylboronic acid. nih.govlibretexts.org It is widely used to synthesize biaryl and styrenyl flavonoids. nih.govbeilstein-journals.org The reaction typically employs a palladium catalyst, like Pd(PPh₃)₄ or Pd(dppf)₂Cl₂, and a base. nih.gov The mild reaction conditions are compatible with a wide array of functional groups, facilitating the creation of complex flavonoid derivatives. nih.gov

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the bromoflavone and a terminal alkyne. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgjk-sci.com This transformation is instrumental in synthesizing alkynyl-substituted flavones, which are valuable intermediates for further chemical elaborations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a pivotal method for constructing carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the reaction of bromoflavones with various primary and secondary amines, leading to the synthesis of a diverse range of aminoflavone derivatives. thieme-connect.comresearchgate.net The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields and accommodating a broad scope of amine coupling partners. wikipedia.orgthieme-connect.com

The following table summarizes typical conditions for these palladium-catalyzed cross-coupling reactions on bromoflavone scaffolds.

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)₂Cl₂ | K₂CO₃, Na₂CO₃ | Toluene, DMF, Water | Aryl/heteroarylboronic acids |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes |

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | Primary/secondary amines, anilines |

This interactive table is based on common conditions reported for cross-coupling reactions of brominated aromatic compounds.

Ring Transformations and Scaffolding Modifications of 4H-1-Benzopyran-4-one Core

Beyond modifications at the bromine sites, the 4H-1-benzopyran-4-one core itself is susceptible to various chemical transformations that can alter the fundamental ring structure.

Nucleophilic Addition and Ring-Opening Reactions

The chromone (B188151) ring system can undergo nucleophilic attack, primarily at the C2 position. This initial addition can lead to subsequent ring-opening of the pyranone ring, providing a pathway to different heterocyclic or open-chain structures.

For instance, under alkaline conditions, the hydroxide (B78521) ion can act as a nucleophile, attacking the C2 carbon of the 4H-1-benzopyran-4-one. rsc.org This is followed by the fission of the oxygen-C2 bond, leading to the opening of the γ-pyrone ring. rsc.org Computational studies using density functional theory (DFT) have shown that in an aqueous solution, the initial nucleophilic addition of the hydroxide ion is the rate-determining step of this degradation process. rsc.org This reactivity highlights a potential degradation pathway but also offers a synthetic strategy for transforming the flavonoid scaffold into other valuable chemical entities.

Biotransformation Pathways of Brominated Flavonoids (from a chemical synthesis perspective)

Biotransformation, the process of using biological systems like microorganisms or enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. sciforschenonline.org From a chemical synthesis perspective, these pathways are studied to understand how flavonoids are metabolized and to develop biomimetic synthetic routes to novel derivatives.

Research on the biotransformation of substituted flavonoids has demonstrated that microorganisms, particularly filamentous fungi, can introduce specific modifications to the flavonoid core. nih.gov For example, in the biotransformation of 6-bromo-8-nitroflavone using the fungus Beauveria bassiana, a methylated glycosidic unit was attached at the C-4' position of the phenyl ring. nih.gov This specific glycosylation reaction, achieved in a single step, would be a multi-step and challenging process using conventional chemical synthesis, requiring complex protection and deprotection strategies. sciforschenonline.org

Such studies reveal that biotransformation can achieve:

Regioselective Glycosylation: Attaching sugar moieties to specific hydroxyl groups.

Reduction of Functional Groups: For instance, the reduction of a nitro group to an amino group was observed alongside glycosylation in a related chloro-nitroflavone. nih.gov

These enzymatic transformations provide a powerful tool for generating flavonoid derivatives that are difficult to access through standard synthetic methods, highlighting the potential of integrating biocatalysis into the synthetic chemist's toolkit. sciforschenonline.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

One-dimensional (1D) NMR spectroscopy has been utilized to confirm the structure of 3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one. uchile.cl The ¹H NMR spectrum reveals signals corresponding to the protons on both the benzopyran ring system and the phenyl substituent. uchile.cl The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons bearing bromine atoms. uchile.cl

Specific chemical shift data obtained from 1D NMR experiments are summarized in the tables below. uchile.cl

Interactive Table: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for this compound uchile.cl

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 8.42 | d | 2 |

| H-2'/H-6' | 7.85 | dd | 8, 2 |

| H-7 | 7.80 | dd | 8, 2 |

| H-3'/H-4'/H-5' | 7.53-7.60 | m | - |

Interactive Table: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for this compound uchile.cl

| Carbon Atom | Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-2 | 162.5 | s |

| C-3 | 109.5 | s |

| C-4 | 172.2 | s |

| C-4a | 123.3 | s |

| C-5 | 129.3 | d |

| C-6 | 119.4 | d |

| C-7 | 137.4 | d |

| C-8 | 120.1 | d |

| C-8a | 154.7 | s |

| C-1' | 132.8 | s |

| C-2'/C-6' | 129.6 | d |

| C-3'/C-5' | 128.7 | d |

While 1D NMR data provide foundational evidence for the structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically employed for unambiguous assignment of all proton and carbon signals. However, specific studies detailing the use of these 2D techniques for this compound were not identified in the search results. uchile.cl

Detailed NMR studies are crucial for differentiating between potential regioisomers (e.g., different bromination patterns) and stereoisomers. However, the available search results did not provide specific examples or detailed analyses of NMR techniques being used for the elucidation of regioisomers or stereoisomers of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS) has been used to characterize this compound. The mass spectrum shows a characteristic molecular ion (M+) peak pattern at m/z 380, 382, and 384. uchile.clconicet.gov.ar This isotopic pattern, with approximate relative intensities of 1:2:1, is indicative of a molecule containing two bromine atoms, thus confirming the dibrominated nature of the compound. conicet.gov.ar

No specific studies utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the detailed fragmentation analysis of this compound were found in the search results.

Information regarding Atmospheric Pressure Chemical Ionization (APCI) fragmentation studies for this specific compound is not available in the provided search results.

While low-resolution EIMS data confirms the presence of two bromine atoms, data from High-Resolution Mass Spectrometry (HRMS) is necessary for determining the exact mass and elemental formula of the compound. However, no HRMS data for this compound were located in the search results.

Fragmentation Pathways and Retro-Diels-Alder (RDA) Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of this compound. The fragmentation of flavonoids is well-studied, with the Retro-Diels-Alder (RDA) reaction being a characteristic pathway for the cleavage of the C-ring. nih.govacs.org This reaction is a powerful tool for identifying the substitution patterns on the A and B rings of the flavone (B191248) backbone. acs.org

Upon electron ionization, the molecular ion [M]•+ of this compound is expected to undergo RDA fragmentation, leading to the formation of characteristic product ions. The cleavage of the C-ring results in two primary fragments, providing valuable structural information. youtube.com The fragmentation process can be initiated by the ionization of the heterocyclic oxygen atom, followed by a retro [4+2] cycloaddition.

Key fragmentation pathways for flavonoids often involve the loss of small neutral molecules such as CO and H₂O. youtube.com For this compound, the initial fragmentation is anticipated to be the RDA reaction, cleaving the C-ring and yielding fragments that reveal the substitution on the A and B rings. The presence of bromine atoms on both the A and C rings will influence the mass-to-charge ratio (m/z) of the resulting fragments, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be evident in the mass spectrum.

| Proposed Fragment Ion | m/z (for ⁷⁹Br) | Origin |

|---|---|---|

| [M]•+ | 380 | Molecular Ion |

| [M - Br]•+ | 301 | Loss of a bromine radical |

| [M - CO]•+ | 352 | Loss of carbon monoxide |

| RDA Fragment 1 | Calculated based on A-ring | Retro-Diels-Alder reaction |

| RDA Fragment 2 | Calculated based on B-ring | Retro-Diels-Alder reaction |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features, including the carbonyl group, the aromatic rings, and the carbon-bromine bonds.

The most prominent band in the IR spectrum of a flavone is typically the C=O stretching vibration of the γ-pyrone ring, which appears in the region of 1650-1600 cm⁻¹. pressbooks.pub The exact position of this band can be influenced by substituents on the flavone nucleus. The spectrum will also show characteristic absorptions for C=C stretching vibrations of the aromatic rings in the 1600-1450 cm⁻¹ region. pressbooks.pub The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. vscht.cz The presence of the C-Br bonds will give rise to stretching vibrations in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| C=O (Ketone) | 1650 - 1600 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-O-C (Ether) | 1250 - 1050 | Asymmetric & Symmetric Stretching |

| C-Br | 600 - 500 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of flavones typically shows two major absorption bands, referred to as Band I and Band II. Band I, appearing in the 320-385 nm range, is associated with the electronic transitions in the B-ring cinnamoyl system (C=C and C=O). Band II, observed in the 240-280 nm range, corresponds to the electronic transitions in the A-ring benzoyl system.

The position and intensity of these bands are sensitive to the substitution pattern on the flavone skeleton. The presence of bromine atoms, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima. The electronic transitions are primarily of the π → π* type, arising from the conjugated system of the benzopyranone core and the phenyl substituent. The extensive conjugation in the molecule allows for the absorption of UV radiation, leading to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

| Absorption Band | Typical Wavelength Range (nm) | Associated Electronic Transition |

|---|---|---|

| Band I | 320 - 385 | π → π* (B-ring cinnamoyl system) |

| Band II | 240 - 280 | π → π* (A-ring benzoyl system) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

| Crystallographic Parameter | Expected Value/Feature | Structural Implication |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Symmetry of the unit cell |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Arrangement of molecules in the unit cell |

| Molecular Conformation | Near-planar benzopyranone ring | Degree of planarity of the core structure |

| Intermolecular Interactions | π-π stacking, Halogen bonding | Forces governing crystal packing |

Theoretical and Computational Chemistry Studies on 3,6 Dibromo 2 Phenyl 4h 1 Benzopyran 4 One Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. For halogenated flavones, these calculations elucidate the effects of bromine substitution on the electronic landscape and intermolecular behavior of the molecule.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of flavonoids due to its favorable balance of computational cost and accuracy. chemrxiv.orgaraproceedings.com Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate a wide range of electronic descriptors. scispace.comcellmolbiol.orgresearchgate.net These calculations provide access to fundamental properties including ionization potential, electron affinity, chemical hardness, and electrophilicity, which are crucial for predicting the chemical behavior and stability of molecules like 3,6-dibromoflavone. nih.govnih.gov

Ab initio methods, while computationally more demanding, offer a higher level of theory and are used to benchmark DFT results. manipal.edu For flavone (B191248) analogs, these methods can provide highly accurate geometric parameters and energies, confirming the reliability of DFT approaches for these systems. eurjchem.com The choice of method is critical, as it influences the accuracy of predicted properties such as bond lengths, bond angles, and charge distributions. cellmolbiol.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

For flavone analogs, the HOMO is typically distributed across the benzopyranone ring system and the phenyl B-ring, indicating these are the primary sites for electrophilic attack. The LUMO is also generally delocalized over the A and C rings of the chromone (B188151) core. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The introduction of bromine atoms, being electron-withdrawing, can influence the energies of these orbitals and thus modulate the reactivity of the flavone scaffold.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.0 to 4.5 |

| Ionization Potential (IP) | Energy required to remove an electron (-EHOMO) | 6.5 to 7.0 |

| Electron Affinity (EA) | Energy released upon gaining an electron (-ELUMO) | 2.0 to 2.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution ((IP-EA)/2) | 2.0 to 2.25 |

| Electrophilicity Index (ω) | Propensity to accept electrons (μ2/2η) | 2.5 to 3.0 |

Note: The values presented are representative for flavone analogs and are calculated using DFT methods. Actual values for 3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one would require specific computation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.com

In the case of this compound, the MEP map would reveal distinct regions of potential. The area around the carbonyl oxygen (C=O) at position 4 is expected to show a strong negative potential (typically colored red), indicating a high electron density and its role as a primary site for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms of the phenyl rings. bhu.ac.in Crucially, the bromine atoms exhibit a region of positive electrostatic potential along the C-Br bond axis, known as a "sigma-hole" (σ-hole). sci-hub.se This positive region makes the bromine atom an electrophilic site capable of engaging in specific non-covalent interactions known as halogen bonds. sci-hub.se

The bromine substituents in this compound are instrumental in directing intermolecular interactions that govern its solid-state packing and supramolecular architecture. The most significant of these is the halogen bond, a directional, non-covalent interaction between the electrophilic σ-hole on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom. nih.govmdpi.com

In the crystal lattice of dibromoflavone analogs, several types of halogen bonds can be anticipated:

Br···O Interactions: The bromine atoms (as halogen bond donors) can interact with the electron-rich carbonyl oxygen of a neighboring molecule (as the halogen bond acceptor). sci-hub.se This interaction is highly directional, with the C-Br···O angle approaching linearity (≈180°). sci-hub.se

Br···Br Interactions: Type II halogen-halogen interactions can also occur, where the positive σ-hole of one bromine atom interacts with the negative equatorial belt of another. nih.gov

These interactions, along with weaker C-H···O and C-H···Br hydrogen bonds, play a crucial role in the self-assembly and stabilization of the crystal structure. sci-hub.senih.gov Quantum chemical calculations, including Quantum Theory of Atoms in Molecules (QTAIM), are used to characterize these weak interactions by identifying bond critical points and quantifying their interaction energies. mdpi.comnih.gov

| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| C-Br···O (Halogen Bond) | 2.90 - 3.30 | -2.0 to -5.0 |

| C-Br···Br (Halogen Bond) | 3.40 - 3.70 | -1.5 to -2.5 |

| C-H···O (Hydrogen Bond) | 2.20 - 2.60 | -1.0 to -3.0 |

Note: Data are representative values for organic molecules containing these interactions, as reported in computational studies. sci-hub.senih.govmdpi.com

Reaction Mechanism Predictions and Energetics

Computational chemistry is extensively used to investigate the mechanisms and energetics of chemical reactions. For brominated flavones, this includes studying both their synthesis and their subsequent reactivity. DFT calculations can map the potential energy surface of a reaction, identifying transition states (TS), intermediates, and products. bcrec.idsemanticscholar.org

The synthesis of the flavone core often involves the acid- or base-catalyzed cyclization of a 2'-hydroxychalcone (B22705) precursor. semanticscholar.orgnih.gov DFT studies can elucidate this multi-step process, which includes protonation, intramolecular Michael addition (cyclization), and tautomerization, by calculating the activation energy (energy barrier) for each step. semanticscholar.org The step with the highest activation energy is identified as the rate-determining step of the reaction. semanticscholar.org Similarly, the bromination of the flavone scaffold, an electrophilic aromatic substitution, can be modeled to understand the regioselectivity and the transition states involved. researchgate.netresearchgate.net The calculated free energies of activation and reaction provide a quantitative basis for why bromination occurs at specific positions like C6. researchgate.net

Prediction of Optical Properties (Linear and Nonlinear)

Flavones are chromophores, and their optical properties can be predicted and rationalized using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for studying electronic excited states and simulating UV-Vis absorption spectra. lanl.govfrontiersin.orgnih.gov

By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) associated with electronic transitions, which are typically π→π* in nature for flavones. nih.gov The introduction of substituents like bromine can cause a bathochromic (red) or hypsochromic (blue) shift in λmax, an effect that can be quantified computationally. nih.gov

Furthermore, TD-DFT can be employed to predict nonlinear optical (NLO) properties, such as the two-photon absorption (TPA) cross-section. lanl.gov These calculations are vital for designing novel materials for applications in fields like optical data storage and photodynamic therapy. lanl.gov The method provides a powerful predictive tool for screening candidate molecules with enhanced linear and nonlinear optical responses before undertaking their synthesis. frontiersin.org

Advanced Optical and Materials Science Applications of Brominated Flavone Derivatives

Photophysical Properties and Fluorescence Phenomena

The photophysical behavior of flavones is a rich area of study, largely due to their potential as fluorescent probes and sensors. The introduction of heavy atoms like bromine into the flavone (B191248) structure can significantly modulate these properties.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms in Flavones

A key feature of many flavones, particularly those with a hydroxyl group at the 3-position (flavonols), is the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen upon photoexcitation. This ultrafast reaction leads to the formation of a transient tautomer, which has a different electronic structure and, consequently, distinct fluorescence properties from the original molecule. nih.gov The ESIPT mechanism results in a large Stokes shift, which is the difference between the absorption and emission maxima, and can lead to dual fluorescence emission bands corresponding to the original (normal) and tautomeric forms. nih.gov

While 3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one lacks the 3-hydroxy group necessary for the classic ESIPT pathway, the principles of intramolecular charge transfer and excited state dynamics are still relevant. The electron-withdrawing nature of the bromine atoms and the carbonyl group, combined with the electron-donating potential of the phenyl and benzopyran rings, can lead to significant charge redistribution in the excited state. This intramolecular charge transfer (ICT) is a fundamental process that governs the fluorescence characteristics of many organic molecules.

Emission Characteristics and Solvatochromism of Brominated Flavones

The emission properties of flavone derivatives, including their fluorescence quantum yield and emission wavelength, are highly sensitive to their molecular structure and the surrounding environment. The introduction of bromine atoms can influence these characteristics through the "heavy atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially quenching fluorescence. However, bromine's electron-withdrawing properties can also modulate the energy levels of the molecule, leading to shifts in the emission spectra.

Nonlinear Optical (NLO) Material Development

Nonlinear optical (NLO) materials are of great interest for applications in photonics, including optical data storage, optical switching, and frequency conversion. Organic molecules with extended π-conjugated systems, like flavones, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities.

Influence of Bromine Substitution on First- and Third-Order Hyperpolarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation (SHG), while the third-order hyperpolarizability (γ) governs third-order effects such as two-photon absorption (2PA) and third-harmonic generation. The magnitude of these hyperpolarizabilities is strongly dependent on the molecular structure, particularly the extent of intramolecular charge transfer.

The introduction of electron-donating and electron-withdrawing groups into a π-conjugated system can significantly enhance the NLO response. In the case of This compound , the bromine atoms act as electron-withdrawing groups. This substitution can increase the molecular dipole moment and enhance the intramolecular charge transfer characteristics, which are crucial for large first and third-order hyperpolarizabilities. nih.govnih.gov Theoretical studies on similar organic molecules have shown that the strategic placement of halogen atoms can be a powerful tool for tuning NLO properties.

Design Principles for Acentric Crystal Structures for Second Harmonic Generation (SHG)

For a material to exhibit a macroscopic second-order NLO effect like SHG, it must crystallize in a non-centrosymmetric (acentric) space group. In a centrosymmetric crystal, the individual molecular dipoles cancel each other out, resulting in a zero net second-order susceptibility. Therefore, a key challenge in the development of NLO materials is the design of molecules that favor acentric crystal packing.

The molecular shape, intermolecular interactions (such as hydrogen bonding and π-π stacking), and the presence of chiral centers all play a role in determining the crystal structure. While predicting crystal structures remains a significant challenge, the design of molecules with specific symmetries and functional groups can increase the likelihood of forming acentric crystals. For brominated flavones, the presence of bromine can lead to halogen bonding, an intermolecular interaction that can be exploited to guide crystal packing. The crystal structure of the related compound, 2-(4-bromophenyl)-6-methyl-4H-1-benzopyran-4-one, reveals a layered structure stabilized by C-H···O hydrogen bonds and π-π stacking interactions, though it crystallizes in a centrosymmetric space group. nih.govresearchgate.net Achieving a non-centrosymmetric arrangement for This compound would be a critical step in realizing its potential for SHG applications.

Two-Photon Absorption (2PA) Properties

Two-photon absorption is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. nih.gov This phenomenon has applications in 3D microfabrication, optical data storage, and bio-imaging. The 2PA cross-section (σ₂) is a measure of the efficiency of this process.

Chemosensor and Fluorescent Probe Development

Design Strategies for Specific Analyte Recognition (e.g., anions)

There is no available research that outlines the design strategies for this compound to achieve specific anion recognition.

Sensing Mechanisms via Spectroscopic Changes

There is no available research that describes the sensing mechanisms of this compound, including any spectroscopic changes upon interaction with anions.

Future Perspectives and Emerging Research Avenues in Dibromoflavone Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of flavones has traditionally relied on multi-step procedures such as the Allan-Robinson reaction or the Algar-Flynn-Oyamada reaction. However, the future of dibromoflavone synthesis is geared towards methods that are more efficient, economical, and environmentally benign. A significant area of development is the application of microwave-assisted organic synthesis (MAOS). iosrphr.orgbanglajol.info This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various flavones and their precursors, chalcones. iosrphr.orgnepjol.inforesearchgate.net Compared to conventional heating methods that can take several hours, microwave-assisted cyclization of 2'-hydroxychalcones can be completed in minutes. iosrphr.orgbanglajol.info

Another promising avenue is the development of one-pot, multi-component reactions. These strategies streamline the synthetic process by combining several reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. For instance, a one-pot method for synthesizing 3-haloflavones from flavones using Oxone® and potassium halide has been developed, which could be adapted for the synthesis of multi-brominated structures. researchgate.net The use of novel catalytic systems, such as zinc oxide nanoparticles, under solvent-free conditions also represents a significant step towards greener synthetic protocols. asianpubs.org

Future research will likely focus on refining these methods for the regioselective synthesis of specific dibromoisomers, a persistent challenge in flavonoid chemistry. The goal is to develop robust protocols that offer high yields and purity while minimizing waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Flavone (B191248) Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | One-Pot Synthesis |

|---|---|---|---|

| Reaction Time | Hours to Days nepjol.info | Minutes iosrphr.orgbanglajol.info | Generally shorter than multi-step conventional methods |

| Energy Consumption | High | Low | Variable, but often lower overall |

| Yields | Moderate to Good | Good to Excellent iosrphr.orgbanglajol.info | Good to Excellent researchgate.net |

| Procedural Complexity | Multi-step, requires isolation of intermediates | Simplified workup, fewer steps nepjol.info | Highly simplified, avoids intermediate isolation |

| Environmental Impact | Higher solvent usage and waste | Reduced solvent use, greener approach researchgate.net | Often uses fewer reagents and solvents |

Advanced Characterization Techniques and Computational Refinements for Complex Structures

The precise structural elucidation of complex molecules like dibromoflavones is critical for understanding their function and reactivity. While standard techniques like NMR and mass spectrometry remain fundamental, the future lies in the application of more advanced and hyphenated analytical methods. researchgate.net High-resolution tandem mass spectrometry (MS/MS) is particularly powerful for differentiating isomers and mapping fragmentation pathways, which is crucial for identifying bromination patterns on the flavonoid skeleton. mdpi.com Combining liquid chromatography with MS/MS allows for the analysis of complex mixtures and the identification of trace components. nih.gov

In parallel, computational chemistry is becoming an indispensable tool for refining and interpreting experimental data. Density Functional Theory (DFT) calculations are increasingly used to predict the geometric, electronic, and spectroscopic properties of flavonoids. nih.govaraproceedings.com These theoretical studies can:

Optimize molecular geometries and predict stable conformers. nih.gov

Calculate NMR chemical shifts, aiding in the interpretation of experimental spectra. researchgate.net

Analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity and electronic transitions. researchgate.net

Simulate vibrational spectra (FT-IR and Raman) to assist in functional group identification. researchgate.net

Future research will likely see a greater integration of these computational models with experimental results. For example, theoretical calculations can help predict the most likely sites for electrophilic bromination, guiding synthetic efforts. researchgate.net Furthermore, advanced techniques like synchrotron-based X-ray scattering and fluorescence microscopy, while not yet standard for flavonoids, offer powerful capabilities for probing the solid-state structure and elemental distribution in materials incorporating these compounds, hinting at future characterization possibilities. gatech.eduwuttkescience.com

Exploration of New Chemical Transformations and Derivatizations

The bromine atoms on the 3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one scaffold are not merely passive substituents; they are functional handles for a wide array of chemical transformations. The future of dibromoflavone chemistry will heavily involve the exploration of these functionalities to create novel derivatives with tailored properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are particularly promising. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the sites of bromination. mdpi.comnih.gov

This opens up possibilities for:

Arylation/Heteroarylation: Introducing new aromatic or heteroaromatic rings to modify the electronic properties and steric profile of the flavone. Arylated derivatives of other brominated scaffolds have been synthesized for various applications. mdpi.comnih.gov

Alkynylation: The Sonogashira coupling can be used to attach alkyne groups, which are versatile intermediates for further functionalization or for creating extended π-conjugated systems.

Amination: The Buchwald-Hartwig amination can introduce substituted amine functionalities, which are common in pharmacologically active molecules. researchgate.net

By strategically derivatizing the dibromoflavone core, researchers can fine-tune properties like solubility, lipophilicity, and biological target affinity. researchgate.net The introduction of bromine has been shown to enhance the biological activity of flavonoids in some cases, and further derivatization could amplify these effects. nih.govnih.gov The exploration of these transformations will lead to a vast library of new compounds derived from the dibromoflavone scaffold, each with potentially unique characteristics.

Tailoring Brominated Flavones for Specific Advanced Materials Science Applications

While much of the research on flavonoids has focused on their biological activities, their inherent properties—a rigid heterocyclic core, extended π-conjugation, and sites for functionalization—make them intriguing candidates for materials science applications. The introduction of heavy atoms like bromine can significantly alter the photophysical and electronic properties of the flavone core, opening up new avenues for material design.

Future research is expected to explore the use of dibromoflavones as building blocks for:

Organic Light-Emitting Diodes (OLEDs): The heavy bromine atoms can promote intersystem crossing, a key process for developing efficient phosphorescent emitters used in OLEDs. The flavonoid scaffold provides a tunable platform for creating new emissive materials.

Sensors: The electron-deficient nature of the flavone carbonyl group, combined with the electronic influence of the bromine atoms, could be exploited for the development of chemical sensors, particularly for anions like fluoride (B91410) or cyanide.

Functional Polymers: Dibromoflavones can be used as monomers in polymerization reactions. For example, they could be incorporated into polymer backbones via cross-coupling reactions to create materials with enhanced thermal stability, specific optical properties, or flame-retardant characteristics. Halogenated compounds are well-known for their use as flame retardants.

The ability to modify the flavonoid through derivatization at the bromine positions provides a powerful tool for tuning its properties to meet the specific demands of these advanced applications. researchgate.net The incorporation of halogens is known to enhance the physical, chemical, and biological effectiveness of compounds, making brominated flavones a promising platform for novel material discovery. nih.gov

Integration of Artificial Intelligence and Machine Learning in Flavone Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the field of flavonoid chemistry is no exception. cas.org These computational tools can analyze vast datasets to identify patterns and make predictions far more rapidly than human researchers. acs.org

In the context of dibromoflavone chemistry, AI and ML can be applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use molecular descriptors to predict the biological activity or physicochemical properties of compounds. nih.gov By training a model on a dataset of known brominated flavonoids, researchers can predict the properties of novel, yet-to-be-synthesized dibromoflavone derivatives, helping to prioritize synthetic targets. nih.gov

De Novo Molecular Design: Generative AI models, such as Generative Adversarial Networks (GANs) and transformers, can "learn" the rules of chemical structure and bonding from large molecular databases. kaviglobal.comresearchgate.net These models can then be tasked with designing entirely new flavone structures that are optimized for specific properties, such as high binding affinity to a biological target or desired photophysical characteristics. youtube.comnvidia.com

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. This could accelerate the development of the novel and efficient synthetic methods discussed in section 7.1.

Spectra Prediction: Machine learning models can be trained to predict NMR and mass spectra from a molecular structure, which can be an invaluable aid in the characterization and identification of new dibromoflavone derivatives.

The application of these in silico methods will significantly shorten the design-make-test-analyze cycle in dibromoflavone research, enabling a more rapid and targeted exploration of this chemical space. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing bromine substituents at the 3- and 6-positions of 2-phenyl-4H-1-benzopyran-4-one?

- Methodological Answer : Bromination of the benzopyranone scaffold typically involves electrophilic aromatic substitution. For regioselective di-bromination, use Lewis acids (e.g., FeBr₃) in non-polar solvents (e.g., CCl₄) under controlled temperature (0–25°C). Monitor reaction progress via TLC or HPLC. Post-reaction, purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Structural analogs in patents suggest halogenation steps with sulfur-based reagents for selectivity, though bromine sources like NBS (N-bromosuccinimide) may also apply .

Q. How can the purity and identity of 3,6-Dibromo-2-phenyl-4H-1-benzopyran-4-one be confirmed experimentally?

- Methodological Answer :

- Spectroscopy : Compare NMR (¹H, ¹³C) and FT-IR spectra with NIST reference data for analogous benzopyranones (e.g., 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, MW 298.29) to validate functional groups and substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for two Br atoms).

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : Store the compound in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent photodegradation and oxidation. Monitor decomposition via periodic NMR or HPLC analysis. Analogous brominated aromatics show sensitivity to UV light and moisture, necessitating anhydrous reaction conditions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts, IR peaks) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations).

- Hyphenated Techniques : Employ LC-MS/MS or GC-MS to isolate impurities and assign signals accurately.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in substituent positions .

Q. What role do bromine substituents play in modulating the compound’s biological activity compared to hydroxyl or methoxy analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace bromine with –OH/–OCH₃ groups via hydrolysis or demethylation, and evaluate bioactivity (e.g., enzyme inhibition, receptor binding). For example, hydroxylated benzopyranones (e.g., genistein) show estrogenic activity, while brominated derivatives may enhance electrophilic reactivity or metabolic stability .

- Data Table :

| Derivative | Substitution Pattern | IC₅₀ (μM) for Enzyme X | LogP |

|---|---|---|---|

| Parent (Br, Br) | 3,6-Dibromo | 12.3 ± 1.2 | 3.45 |

| Hydroxy Analog | 3,6-Dihydroxy | 8.9 ± 0.9 | 2.10 |

| Methoxy Analog | 3,6-Dimethoxy | 24.7 ± 2.1 | 2.85 |

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodological Answer :

- Reaction Engineering : Use flow chemistry to enhance heat/mass transfer during bromination.

- Catalysis : Screen Brønsted/Lewis acid catalysts (e.g., AlCl₃ vs. FeBr₃) to improve regioselectivity.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates. Pilot studies with fluorinated benzopyranones achieved 85% yield using dimethyl disulfide as a sulfur-based reagent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.